

A Comprehensive Technical Guide to the Physical Characteristics of 2'-Deoxyadenosine- $^{13}\text{C}_{10},^{15}\text{N}_5$

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2'-Deoxyadenosine- $^{13}\text{C}_{10},^{15}\text{N}_5$

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical characteristics of the isotopically labeled nucleoside, 2'-Deoxyadenosine- $^{13}\text{C}_{10},^{15}\text{N}_5$. The information presented herein is intended to support research and development activities by providing key data on its molecular properties, alongside standardized experimental protocols for its characterization.

Core Physical and Chemical Data

2'-Deoxyadenosine- $^{13}\text{C}_{10},^{15}\text{N}_5$ is a stable isotope-labeled version of the naturally occurring deoxyribonucleoside, a fundamental component of DNA. The incorporation of ten ^{13}C atoms and five ^{15}N atoms provides a significant mass shift, making it an invaluable tool for tracer studies in metabolic research and as an internal standard in mass spectrometry-based quantification.

Quantitative Data Summary

The following tables summarize the key quantitative data for 2'-Deoxyadenosine- $^{13}\text{C}_{10},^{15}\text{N}_5$ and its common variants.

Property	Value
Molecular Formula	$^{13}\text{C}_{10}\text{H}_{13}^{15}\text{N}_5\text{O}_3$
Molecular Weight	266.15 g/mol (Monohydrate: 284.15 g/mol) [1] [2]
Appearance	White to Off-white Solid [1]
Melting Point	Estimated: 187-189 °C (based on unlabeled 2'-Deoxyadenosine) [3] [4]
Isotopic Purity	≥ 98 atom % ^{13}C ; ≥ 98 atom % ^{15}N [1]
Chemical Purity	$\geq 95\%$ [1]
Storage Temperature	-20°C or 2-8°C [1] [5]

Table 1: Physical Properties of 2'-Deoxyadenosine- $^{13}\text{C}_{10},^{15}\text{N}_5$

Solvent	Solubility
DMSO	Slightly soluble [1]
Methanol	Slightly soluble [1]
Water	Slightly soluble (for the base) [4]

Table 2: Solubility Profile of 2'-Deoxyadenosine- $^{13}\text{C}_{10},^{15}\text{N}_5$

Note: Solubility can be significantly influenced by the salt form and pH of the solution.

Experimental Protocols

Detailed methodologies for the characterization of 2'-Deoxyadenosine- $^{13}\text{C}_{10},^{15}\text{N}_5$ are crucial for ensuring data accuracy and reproducibility. The following are standard protocols for determining key physical properties.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid 2'-Deoxyadenosine- $^{13}\text{C}_{10},^{15}\text{N}_5$ transitions to a liquid.

Methodology:

- **Sample Preparation:** A small, dry sample of 2'-Deoxyadenosine- $^{13}\text{C}_{10},^{15}\text{N}_5$ is finely ground and packed into a capillary tube to a height of 2-3 mm.[\[6\]](#)
- **Instrumentation:** A calibrated digital melting point apparatus is used.
- **Procedure:**
 - The capillary tube is placed in the heating block of the apparatus.
 - The temperature is ramped at a rate of 10-20°C per minute to quickly determine an approximate melting range.
 - A second, fresh sample is then heated to a temperature approximately 20°C below the estimated melting point.
 - The heating rate is slowed to 1-2°C per minute to allow for accurate observation of the melting process.
 - The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[\[7\]](#)[\[8\]](#)

Solubility Assessment (Shake-Flask Method)

Objective: To determine the equilibrium solubility of 2'-Deoxyadenosine- $^{13}\text{C}_{10},^{15}\text{N}_5$ in a given solvent.

Methodology:

- **Preparation:** An excess amount of solid 2'-Deoxyadenosine- $^{13}\text{C}_{10},^{15}\text{N}_5$ is added to a known volume of the test solvent (e.g., DMSO, Methanol, Water) in a sealed vial.
- **Equilibration:** The vial is agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[\[9\]](#)
- **Phase Separation:** The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.[\[9\]](#)

- **Quantification:** The concentration of 2'-Deoxyadenosine- $^{13}\text{C}_{10},^{15}\text{N}_5$ in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

Isotopic Enrichment and Chemical Purity Analysis by Mass Spectrometry

Objective: To confirm the isotopic labeling and determine the chemical purity of 2'-Deoxyadenosine- $^{13}\text{C}_{10},^{15}\text{N}_5$.

Methodology:

- **Sample Preparation:** The sample is dissolved in a suitable solvent compatible with the chosen ionization method (e.g., electrospray ionization - ESI).
- **Instrumentation:** A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is used to accurately measure the mass-to-charge ratio (m/z) of the molecular ions.
- **Data Acquisition:** Mass spectra are acquired over a relevant m/z range to include the unlabeled, partially labeled, and fully labeled species.
- **Data Analysis:** The isotopic distribution of the molecular ion cluster is analyzed. The relative intensities of the peaks corresponding to the different isotopologues are used to calculate the isotopic enrichment. Chemical purity is assessed by identifying and quantifying any impurity peaks in the spectrum.^{[4][5]}

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and the positions of the isotopic labels.

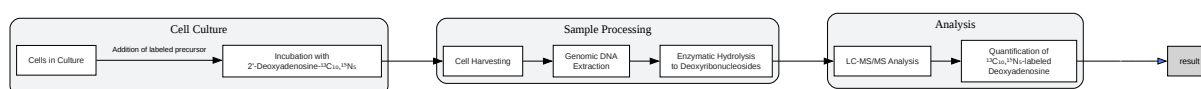
Methodology:

- **Sample Preparation:** The sample is dissolved in a suitable deuterated solvent (e.g., DMSO- d_6).

- Instrumentation: A high-field NMR spectrometer equipped with probes for ^1H , ^{13}C , and ^{15}N detection.
- Data Acquisition: A suite of NMR experiments is performed, including:
 - ^1H NMR: To observe the proton signals and their couplings.
 - ^{13}C NMR: To observe the carbon signals. The presence of ^{13}C labels will result in strong signals at the corresponding carbon positions.[\[10\]](#)[\[11\]](#)
 - ^{15}N NMR: To observe the nitrogen signals, confirming the incorporation of ^{15}N .
 - 2D Heteronuclear Correlation Spectra (e.g., HSQC, HMBC): To establish the connectivity between protons, carbons, and nitrogens, confirming the precise locations of the isotopic labels.[\[12\]](#)

Visualizing Experimental Workflows

The use of isotopically labeled compounds like 2'-Deoxyadenosine- $^{13}\text{C}_{10}$, $^{15}\text{N}_5$ is central to many experimental workflows in metabolic research. Below are diagrams illustrating these processes.

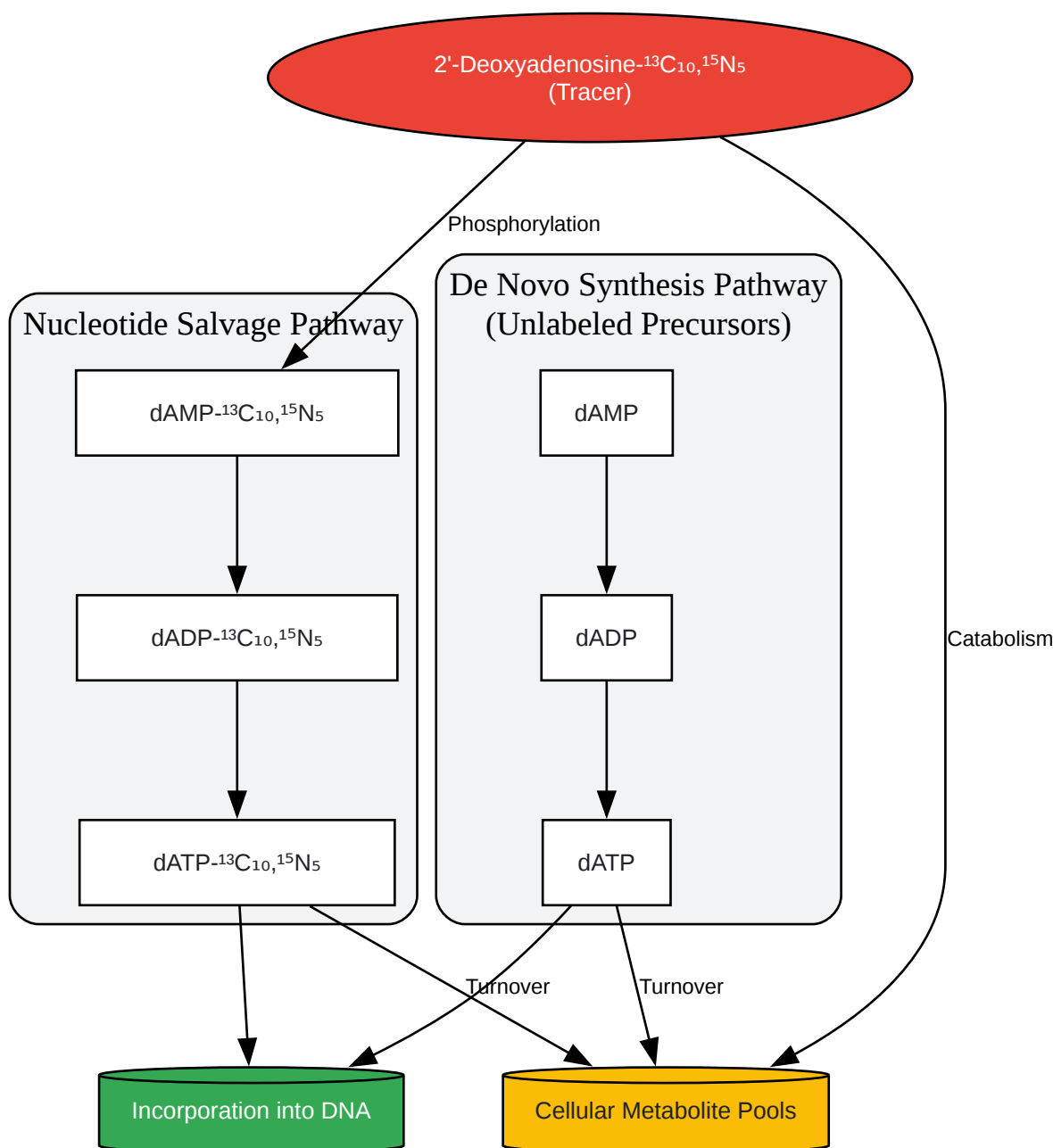


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Caption: Workflow for measuring DNA synthesis rates using 2'-Deoxyadenosine- $^{13}\text{C}_{10}$, $^{15}\text{N}_5$.

The diagram above illustrates a typical experimental workflow where 2'-Deoxyadenosine- $^{13}\text{C}_{10}$, $^{15}\text{N}_5$ is used as a tracer to measure the rate of new DNA synthesis in cultured cells. Cells are incubated with the labeled compound, which is incorporated into newly synthesized DNA. Following incubation, the genomic DNA is extracted and hydrolyzed back to its constituent

deoxyribonucleosides. The amount of labeled deoxyadenosine is then quantified using Liquid Chromatography-Mass Spectrometry (LC-MS), allowing for the calculation of the rate of DNA synthesis.[13]



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Caption: Simplified signaling pathway for tracing nucleotide metabolism.

This diagram illustrates how 2'-Deoxyadenosine- $^{13}\text{C}_{10},^{15}\text{N}_5$ can be used to trace the flux through the nucleotide salvage pathway. The labeled deoxyadenosine is taken up by cells and phosphorylated to form labeled dAMP, dADP, and finally dATP. This labeled dATP can then be incorporated into DNA or contribute to the cellular metabolite pool. By measuring the isotopic enrichment in these downstream molecules, researchers can quantify the contribution of the salvage pathway relative to the de novo synthesis pathway.[14][15]

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Characteristics of 2'-Deoxyadenosine- $^{13}\text{C}_{10}$, $^{15}\text{N}_5$]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12365818#physical-characteristics-of-2-deoxyadenosine-13c10-15n5]

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